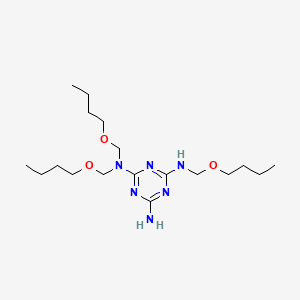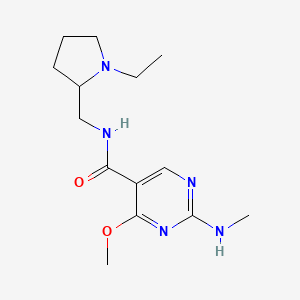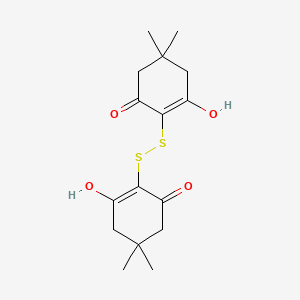
2-Cyclohexen-1-one, 2,2'-dithiobis[3-hydroxy-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexenone ring, two thiol groups, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- typically involves the use of 2-aminopyrazine as a catalyst. The process begins with the activation of the aldehyde carbonyl group through hydrogen bond formation with the amino group of 2-aminopyrazine. This activation leads to the insertion of one molecule of dimedone, forming an intermediate compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized through catalytic oxidation processes, involving the use of hydrogen peroxide and vanadium catalysts .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The thiol and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions can produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action for 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- involves the activation of the aldehyde carbonyl group by hydrogen bond formation with the amino group of 2-aminopyrazine. This activation facilitates the insertion of dimedone, leading to the formation of intermediate compounds that undergo further reactions . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to form stable intermediates and react with various nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexenone ring structure.
3-Oxo-α-ionol: Contains a similar cyclohexenone ring but with additional functional groups.
Blumenol C: Another compound with a cyclohexenone ring and hydroxyl groups.
Uniqueness
What sets 2-Cyclohexen-1-one, 2,2’-dithiobis[3-hydroxy-5,5-dimethyl- apart from these similar compounds is the presence of two thiol groups and hydroxyl groups, which provide unique reactivity and versatility in chemical synthesis and applications.
Propiedades
Número CAS |
78663-71-5 |
|---|---|
Fórmula molecular |
C16H22O4S2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)disulfanyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22O4S2/c1-15(2)5-9(17)13(10(18)6-15)21-22-14-11(19)7-16(3,4)8-12(14)20/h17,19H,5-8H2,1-4H3 |
Clave InChI |
JJTUKNJEKYRZSK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C(=O)C1)SSC2=C(CC(CC2=O)(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)
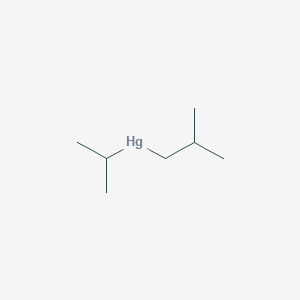

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
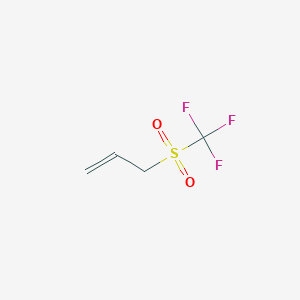

![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
